molecular formula C6H10N2O2 B15297758 3-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-1-ol

3-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-1-ol

Cat. No.: B15297758
M. Wt: 142.16 g/mol
InChI Key: JKXIVXAVYHMFHJ-UHFFFAOYSA-N
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Description

3-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-1-ol is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-1-ol typically involves the cyclization of appropriate precursors. One common method is the cyclization of semicarbazide or thiosemicarbazide derivatives using reagents such as phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), or polyphosphoric acid (PPA) under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of oxadiazoles, including this compound, often involves large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis and solvent-free methods has also been explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The methyl group on the oxadiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted oxadiazoles, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

3-(5-methyl-1,3,4-oxadiazol-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-5-7-8-6(10-5)3-2-4-9/h9H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXIVXAVYHMFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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